GsMTx4

Übersicht

Beschreibung

Dieses Peptid ist bekannt für seine selektive Hemmung von kationenpermeablen mechanosensitiven Kanälen, insbesondere solchen, die zu den Piezo- und Transient Receptor Potential (TRP)-Kanalfamilien gehören . GsMTx4 hat sich zu einem wichtigen pharmakologischen Werkzeug für die Untersuchung der Rolle dieser Kanäle in verschiedenen physiologischen und pathologischen Prozessen entwickelt .

Herstellungsmethoden

This compound ist ein Peptid, das aus 35 Aminosäuren besteht und zur Familie der inhibitorischen Cystein-Knoten (ICK)-Peptide gehört . Die Synthese von this compound kann durch Festphasen-Peptidsynthese (SPPS) erfolgen, ein Verfahren, das üblicherweise zur Herstellung von Peptiden eingesetzt wird. Der Prozess beinhaltet die sequenzielle Zugabe von geschützten Aminosäuren zu einem festen Harz, gefolgt von Deprotektion und Abspaltung vom Harz . Der synthetische Weg umfasst typischerweise die Bildung von Disulfidbrücken, um die Peptidstruktur zu stabilisieren .

Die industrielle Produktion von this compound erfolgt unter Verwendung der rekombinanten DNA-Technologie, bei der das Gen, das für das Peptid kodiert, in ein geeignetes Expressionssystem wie Escherichia coli oder Hefe eingebracht wird. Das exprimierte Peptid wird dann mithilfe chromatographischer Verfahren gereinigt .

Wissenschaftliche Forschungsanwendungen

GsMTx4 hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird this compound als Werkzeug zur Untersuchung der Struktur und Funktion mechanosensitiver Kanäle verwendet . In der Biologie wird es verwendet, um die Rolle dieser Kanäle in verschiedenen physiologischen Prozessen zu untersuchen, wie z. B. Zellsignalgebung, Mechanorezeption und Ionenhomöostase .

In der Medizin hat this compound potenzielle therapeutische Anwendungen bei Erkrankungen, die mit abnormaler mechanosensitiver Kanalaktivität einhergehen, wie z. B. Herzrhythmusstörungen, Muskeldystrophie und neuropathische Schmerzen . Es wurde auch gezeigt, dass das Peptid die Lysophosphatidylcholin-induzierte Astrozytentoxizität und Mikroglia-Reaktivität abschwächt, was auf seinen möglichen Einsatz im Neuroprotection hindeutet .

In der Industrie wird this compound bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf mechanosensitive Kanäle abzielen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv kationenpermeable mechanosensitive Kanäle hemmt, wie z. B. solche, die zu den Piezo- und TRP-Kanalfamilien gehören . Das Peptid bindet an die Lipid-Wasser-Grenzfläche der Zellmembran, wo es durch Lysinreste stabilisiert wird . Nach der Bindung dringt this compound tiefer in die Membran ein und fungiert als "Flächenreservoir", das den seitlichen Druck in den Lipiden reduziert und die äußere Monoschicht teilweise entspannt . Dadurch wird die effektive Größe des auf das mechanosensitive Kanal-Tor wirkenden Reizes reduziert, wodurch die Kanalaktivität gehemmt wird .

Wirkmechanismus

Target of Action

GsMTx4 is a peptide derived from spider venom that primarily targets mechanosensitive channels (MSCs) . These channels belong to the Piezo and TRP channel families , such as Piezo1 and TRPC6 . These channels are generally sensitive to bilayer tension .

Mode of Action

The molecular mechanism of inhibiting mechanosensitive channels by this compound is bilayer-dependent . Rather than directly binding to the gating structures like other ICK peptides do, this compound affects the mechanosensitive channels by interacting with the lipid bilayer .

Biochemical Pathways

This compound’s interaction with the lipid bilayer leads to changes in the behavior of mechanosensitive channels. When applied tension reduces lateral pressure in the lipids, the peptides penetrate deeper, acting as “area reservoirs” leading to partial relaxation of the outer monolayer . This reduces the effective magnitude of stimulus acting on the MSC gate .

Result of Action

The result of this compound’s action is the inhibition of cationic mechanosensitive channels (MSCs) . This inhibition can attenuate certain cellular responses, such as those seen in astrocytes .

Action Environment

The action of this compound is influenced by environmental factors such as lipid surface pressure . The peptides occupy a large fraction of the expanded monolayer area, but that fraction is reduced by peptide expulsion as the pressure approaches the monolayer-bilayer equivalence pressure .

Biochemische Analyse

Biochemical Properties

GsMTx4 plays a crucial role in biochemical reactions by interacting with mechanosensitive ion channels. These channels are proteins that respond to mechanical stimuli, such as pressure or stretch, by allowing ions to pass through the cell membrane. This compound inhibits these channels by binding to them and altering their conformation, thereby preventing ion flow. This interaction is specific to cationic mechanosensitive channels, including Piezo1 and Piezo2 channels . The peptide’s ability to bind to these channels is influenced by its six lysine residues, which are essential for its membrane-binding properties .

Cellular Effects

This compound affects various types of cells and cellular processes by modulating mechanosensitive ion channels. In neurons, it can inhibit the channels responsible for mechanotransduction, thereby reducing pain sensation. In cardiac cells, this compound can prevent abnormal ion fluxes that lead to arrhythmias. Additionally, this compound influences cell signaling pathways by altering the ion gradients across the cell membrane, which can impact gene expression and cellular metabolism . The peptide’s effects on mechanosensitive ion channels also play a role in protecting cells from mechanical stress-induced damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mechanosensitive ion channels and inhibiting their activity. This compound binds to the lipid bilayer of the cell membrane, where it interacts with the mechanosensitive ion channels. This binding alters the channels’ conformation, preventing them from opening in response to mechanical stimuli . The inhibition of these channels by this compound is thought to involve both direct interactions with the channel proteins and indirect effects on the surrounding lipid environment . This dual mechanism of action allows this compound to effectively inhibit mechanosensitive ion channels and modulate their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The peptide is relatively stable and retains its activity for extended periods under controlled conditions. Its stability can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in protecting cells from mechanical stress . Degradation of this compound over time can lead to a gradual decrease in its inhibitory effects on mechanosensitive ion channels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits mechanosensitive ion channels without causing significant adverse effects. At higher doses, the peptide can exhibit toxic effects, including disruption of normal ion homeostasis and cellular function . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant inhibition of mechanosensitive ion channels . Careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to ion homeostasis and cellular stress responses. The peptide interacts with enzymes and cofactors that regulate ion fluxes and cellular metabolism. By inhibiting mechanosensitive ion channels, this compound can affect metabolic flux and alter the levels of metabolites involved in energy production and cellular signaling . The peptide’s effects on metabolic pathways are closely linked to its ability to modulate ion gradients and protect cells from mechanical stress .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The peptide can bind to specific transporters that facilitate its uptake into cells, where it accumulates in the lipid bilayer of the cell membrane . This compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that can sequester the peptide . These interactions play a crucial role in determining the localization and accumulation of this compound within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane, where it exerts its inhibitory effects on mechanosensitive ion channels. The peptide’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can also interact with other membrane-associated proteins, which can affect its activity and function . The precise subcellular localization of this compound is essential for its ability to modulate mechanosensitive ion channels and protect cells from mechanical stress.

Vorbereitungsmethoden

GsMTx4 is a peptide consisting of 35 amino acids and belongs to the inhibitory cysteine knot (ICK) peptide family . The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The synthetic route typically includes the formation of disulfide bonds to stabilize the peptide structure .

Industrial production of this compound involves the use of recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques .

Analyse Chemischer Reaktionen

GsMTx4 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Die Bildung von Disulfidbrücken ist eine Schlüsselreaktion bei der Synthese von this compound, da diese Brücken für die Stabilität und Aktivität des Peptids von entscheidender Bedeutung sind . Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Jod und Reduktionsmittel wie Dithiothreitol (DTT) . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind die oxidierte bzw. reduzierte Form des Peptids .

Vergleich Mit ähnlichen Verbindungen

GsMTx4 ist unter den Inhibitoren mechanosensitiver Kanäle einzigartig aufgrund seiner selektiven Hemmung von kationenpermeablen Kanälen und seiner Fähigkeit, in der Membran als Flächenreservoir zu fungieren . Ähnliche Verbindungen umfassen andere Gating-Modifikator-Peptide aus Spinnengift, wie Hanatoxin und ProTx-II, die ebenfalls mechanosensitive Kanäle hemmen, aber unterschiedliche Selektivitätsprofile und Wirkmechanismen aufweisen .

Hanatoxin: Hemmt spannungsgesteuerte Kaliumkanäle, indem es an die Spannungs-Sensor-Domäne bindet.

ProTx-II: Hemmt spannungsgesteuerte Natriumkanäle, indem es an die Spannungs-Sensor-Domäne bindet.

Der einzigartige Wirkmechanismus und die Selektivität von this compound machen es zu einem wertvollen Werkzeug für die Untersuchung mechanosensitiver Kanäle und die Entwicklung neuer therapeutischer Mittel, die auf diese Kanäle abzielen .

Eigenschaften

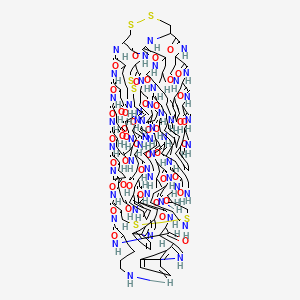

IUPAC Name |

3-[77-[(2-aminoacetyl)amino]-30-[[4-amino-1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-22,36,45,54,60,95-hexakis(4-aminobutyl)-4,13-bis(2-amino-2-oxoethyl)-39,86-dibenzyl-69-(3-carbamimidamidopropyl)-16,19-bis(carboxymethyl)-48-(hydroxymethyl)-89,92-bis(1H-indol-3-ylmethyl)-33,42,57,80-tetrakis(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,68,71,78,81,84,87,90,93,96-octacosaoxo-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,67,70,79,82,85,88,91,94,97-octacosazapentacyclo[49.46.4.225,72.06,10.063,67]trihectan-83-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C185H273N49O45S6/c1-98(2)72-121-160(255)203-114(54-27-33-65-188)156(251)229-141-96-284-283-95-140-178(273)225-134(84-147(195)239)184(279)234-71-39-60-144(234)182(277)224-131(83-146(194)238)170(265)222-133(86-151(245)246)172(267)223-132(85-150(243)244)171(266)206-116(56-29-35-67-190)158(253)230-142(97-285-282-94-139(177(272)221-130(82-145(193)237)169(264)218-127(79-105-46-19-12-20-47-105)166(261)226-136(91-236)174(269)211-120(152(196)247)76-102-40-13-9-14-41-102)231-163(258)124(75-101(7)8)214-153(248)112(52-25-31-63-186)204-164(259)125(77-103-42-15-10-16-43-103)217-162(257)123(74-100(5)6)213-154(249)113(53-26-32-64-187)207-173(268)135(90-235)227-179(141)274)180(275)232-138(176(271)210-119(58-37-69-199-185(197)198)183(278)233-70-38-59-143(233)181(276)209-117(155(250)212-121)57-30-36-68-191)93-281-280-92-137(202-148(240)87-192)175(270)215-122(73-99(3)4)161(256)208-118(61-62-149(241)242)159(254)216-126(78-104-44-17-11-18-45-104)165(260)219-129(81-107-89-201-111-51-24-22-49-109(107)111)168(263)220-128(80-106-88-200-110-50-23-21-48-108(106)110)167(262)205-115(157(252)228-140)55-28-34-66-189/h9-24,40-51,88-89,98-101,112-144,200-201,235-236H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,237)(H2,194,238)(H2,195,239)(H2,196,247)(H,202,240)(H,203,255)(H,204,259)(H,205,262)(H,206,266)(H,207,268)(H,208,256)(H,209,276)(H,210,271)(H,211,269)(H,212,250)(H,213,249)(H,214,248)(H,215,270)(H,216,254)(H,217,257)(H,218,264)(H,219,260)(H,220,263)(H,221,272)(H,222,265)(H,223,267)(H,224,277)(H,225,273)(H,226,261)(H,227,274)(H,228,252)(H,229,251)(H,230,253)(H,231,258)(H,232,275)(H,241,242)(H,243,244)(H,245,246)(H4,197,198,199) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDNTWXIIKNMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)CN)C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC2=O)CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)O)CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)N)CC(C)C)CCCCN)CC8=CC=CC=C8)CC(C)C)CCCCN)CO)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CC1=CC=CC=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C185H273N49O45S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4096 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B612247.png)

![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)

![N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide](/img/structure/B612270.png)